molecular formula C18H24 B14682402 1,2-Di-tert-butylnaphthalene CAS No. 25637-80-3

1,2-Di-tert-butylnaphthalene

Cat. No.: B14682402
CAS No.: 25637-80-3
M. Wt: 240.4 g/mol
InChI Key: GOQBFDVVKDFHPN-UHFFFAOYSA-N
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Description

1,2-Di-tert-butylnaphthalene is an organic compound with the molecular formula C16H22. It is a derivative of naphthalene, where two tert-butyl groups are attached to the 1 and 2 positions of the naphthalene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and selectivity. The use of zeolite catalysts, such as H-Mordenite, has been reported to improve the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

1,2-Di-tert-butylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butylnaphthalene involves its interaction with various molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylnaphthalene: Another derivative of naphthalene with tert-butyl groups at the 2 and 6 positions.

    2,7-Di-tert-butylnaphthalene: Similar structure but with tert-butyl groups at the 2 and 7 positions.

Uniqueness

1,2-Di-tert-butylnaphthalene is unique due to the specific positioning of the tert-butyl groups, which affects its chemical properties and reactivity. This positioning can lead to different steric and electronic effects compared to its isomers, making it suitable for specific applications and reactions .

Properties

CAS No.

25637-80-3

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

IUPAC Name

1,2-ditert-butylnaphthalene

InChI

InChI=1S/C18H24/c1-17(2,3)15-12-11-13-9-7-8-10-14(13)16(15)18(4,5)6/h7-12H,1-6H3

InChI Key

GOQBFDVVKDFHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(C)(C)C

Origin of Product

United States

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